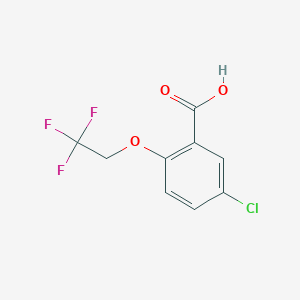
5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid
Descripción general
Descripción
5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid, commonly referred to as 5-chloro-2-TFEB, is an organic compound with a wide range of applications in the field of scientific research. It has been used in various studies for its ability to act as a catalyst, a reagent, and a ligand. 5-chloro-2-TFEB can also be used for its biocompatibility and its ability to facilitate the synthesis of a variety of compounds.
Aplicaciones Científicas De Investigación
Ion Channel Research
This compound is utilized in the study of ion channels, particularly as a non-selective inhibitor of the human voltage-gated proton channel (H V 1). It has been found to inhibit the proliferation of lymphocytes, which requires the functioning of the K V 1.3 channel. This makes it valuable for understanding the role of these channels in physiological responses .
Selectivity Screening
In the context of selectivity screening, the compound has been tested on various ion channels, including hK V 1.1, hK V 1.4-IR, hK V 1.5, hK V 10.1, hK V 11.1, hK Ca 3.1, hNa V 1.4, and hNa V 1.5. The comprehensive data suggest that it should be considered a non-selective inhibitor, which is important for experiments aiming to elucidate the significance of these channels .
Antifungal Activity
While not directly related to 5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid, related compounds have been synthesized and evaluated for their antifungal activity. This suggests potential applications in developing antifungal agents or studying fungal biology .
Biological Assays
Due to its inhibitory effects on ion channels, this compound can be used in functional biological assays. It can help in determining the physiological or pathophysiological responses in vitro and in vivo, which is crucial for biomedical research .
Drug Development
The compound’s properties make it a candidate for drug development, especially in designing drugs that target ion channels. Its non-selective inhibition could be leveraged to modulate multiple channels simultaneously, which may be beneficial in certain therapeutic contexts .
Chemical Synthesis
In chemical synthesis, this compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure and functional groups make it suitable for further chemical modifications .
Propiedades
IUPAC Name |
5-chloro-2-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-5-1-2-7(6(3-5)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMJKMPOLTZCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Aminomethyl)benzo[b]thiophene](/img/structure/B1373393.png)


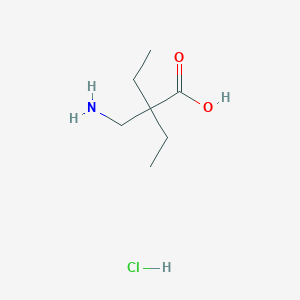
![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)
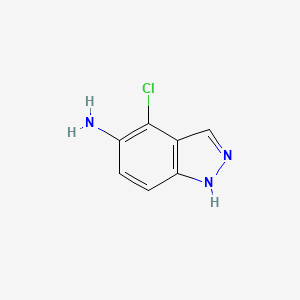

![(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B1373408.png)
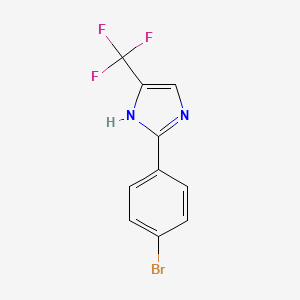
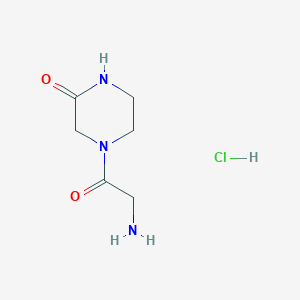
![4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1373412.png)
![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)
![4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1373414.png)
